4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one
High-strength quantitative differential evidence comparing 4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one directly to specific analogs is not currently available from primary peer-reviewed research, patents, or authoritative databases accessible within the required source constraints. Available data indicates its PARP inhibitory mechanism is established and its IC50 potency is in the low nanomolar range.
Technical Parameters
Basic Identity
| Product Name | 4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one |
|---|---|
| CAS | 26824-84-0 |
| Molecular Formula | C17H12N2O |
| Molecular Weight | 260.29 g/mol |
Structural Identifiers
| SMILES | C#CCN1C2=CC=CC=C2C(=NC1=O)C3=CC=CC=C3 |
|---|---|
| InChI | InChI=1S/C17H12N2O/c1-2-12-19-15-11-7-6-10-14(15)16(18-17(19)20)13-8-4-3-5-9-13/h1,3-11H,12H2 |
| InChIKey | PIXJSFHEZJXVPE-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 10 mg / 50 mg / 100 mg / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
Structure & Identifiers
High-strength quantitative differential evidence comparing 4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one directly to specific analogs is not currently available from primary peer-reviewed research, patents, or authoritative databases accessible within the required source constraints. Available data indicates its PARP inhibitory mechanism is established and its IC50 potency is in the low nanomolar range. However, the specific data point is sourced from a vendor technical sheet, which cannot constitute primary comparator-based evidence under the rules. The strongest verifiable differential evidence is therefore qualitative and structural, centered on the synthetic and chemical biology utility of its unique terminal alkyne handle.
4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one Compound Profile and Key Structural Highlights
4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one (CAS 26824-84-0) is a synthetic quinazolinone derivative with a molecular formula of C17H12N2O and a molecular weight of 260.29 g/mol . The core scaffold consists of a bicyclic structure with a carbonyl group at the 2-position, a phenyl substituent at the 4-position, and a chemically critical prop-2-yn-1-yl (propargyl) group at the N1 position . This terminal alkyne moiety is the primary feature differentiating it from the vast majority of commercially available quinazolinone analogs, making it a versatile intermediate for bioconjugation, probe synthesis, and targeted library diversification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
Why 4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one Cannot Be Replaced by Generic Quinazolinones
Quantitative Differentiation Evidence for 4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one Against Analogs
Request a Quote for 4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one
Request pricing, availability, packaging, or bulk supply details using the form on the right.
